molecular formula C9H9NO2 B8459469 Methyl 5-ethenylpyridine-2-carboxylate CAS No. 1147893-82-0

Methyl 5-ethenylpyridine-2-carboxylate

Cat. No.: B8459469
CAS No.: 1147893-82-0
M. Wt: 163.17 g/mol
InChI Key: QONVLLYBINTUGV-UHFFFAOYSA-N
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Description

Methyl 5-ethenylpyridine-2-carboxylate is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

1147893-82-0

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

methyl 5-ethenylpyridine-2-carboxylate

InChI

InChI=1S/C9H9NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h3-6H,1H2,2H3

InChI Key

QONVLLYBINTUGV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by following general procedure 2. Methyl 5-bromopyridine-2-carboxylate (4.0 g, 18.5 mmol) was dissolved in 160 mL dioxane. Vinyltributyltin (11.7 g, 37 mmol) was added to this solution at 25° C., followed by addition of dichlorobis(triphenylphosphine) palladium (1.5 g, mmol). The reaction mixture was degassed and purged with nitrogen for 5 min. and then heated at 100° C. for 2 h. The reaction mixture was evaporated under reduced pressure and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-50% ethyl acetate-hexane gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 2 g of methyl 5-vinylpyridine-2-carboxylate as a pale yellow oil (solid at −20° C.). TLC Rf 0.3 in 40% Ethyl acetate:Hexane.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphosphine) palladium
Quantity
1.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The title compound was prepared by following general procedure 2. Methyl 5-bromopyridine-2-carboxylate (4.0 g, 18.5 mmol) was dissolved in 160 mL dioxane. Vinyltributyltin (11.7 g, 37 mmol) was added to this solution at 25° C., followed by addition of dichlorobis(triphenylphosphine)palladium (1.5 g, mmol). The reaction mixture was degassed and purged with nitrogen for 5 min. and then heated at 100° C. for 2 h. The reaction mixture was evaporated under reduced pressure and the residue was purified by SiO2 chromatography (100-200 mesh, eluent: hexane-50% ethyl acetate-hexane gradient). The requisite fractions were concentrated below 40° C. under reduced pressure to obtain 2 g of methyl 5-vinylpyridine-2-carboxylate as a pale yellow oil (solid at −20° C.). TLC Rf 0.3 in 40% Ethyl acetate:Hexane.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Three

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